molecular formula C22H43NO2 B13733453 Octadecyl 3-aminobut-2-enoate CAS No. 20634-52-0

Octadecyl 3-aminobut-2-enoate

Cat. No.: B13733453
CAS No.: 20634-52-0
M. Wt: 353.6 g/mol
InChI Key: IKUBTICTFSSHQW-UHFFFAOYSA-N
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Description

Octadecyl 3-aminobut-2-enoate (CAS# 20634-52-0) is a chemical compound with the molecular formula C22H43NO2 and a molecular weight of 353.58 g/mol . It is also known by synonyms such as stearyl β-aminocrotonate and 3-amino-crotonic acid octadecyl ester . Its primary research and industrial value lies in its role as a stabilizer in halogenated polymers . Specifically, it functions as a thermal stabilizer in polyvinyl chloride (PVC) formulations, including those containing recycled material, where it helps to prevent degradation during processing and extends the material's service life . This compound is typically used in synergistic mixtures with other stabilizers such as inorganic perchlorates, zeolites, hydrotalcites, and alkaline earth metal hydroxides like calcium hydroxide . It may also be part of complex stabilizer systems that include co-stabilizers, plasticizers, lubricants, and other additives to enhance polymer performance . Key physical properties include a density of 0.901 g/cm³ and a high boiling point of 462.2°C at 760 mmHg . This product is intended for research and industrial applications only. It is not for diagnostic, therapeutic, or consumer use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

CAS No.

20634-52-0

Molecular Formula

C22H43NO2

Molecular Weight

353.6 g/mol

IUPAC Name

octadecyl 3-aminobut-2-enoate

InChI

InChI=1S/C22H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-22(24)20-21(2)23/h20H,3-19,23H2,1-2H3

InChI Key

IKUBTICTFSSHQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C=C(C)N

Origin of Product

United States

Advanced Synthetic Methodologies for Octadecyl 3 Aminobut 2 Enoate

Direct Condensation Approaches with Controlled Regio- and Stereoselectivity

Direct condensation represents the most straightforward pathway to β-enamino esters. These methods involve the reaction between a β-dicarbonyl compound and an amine, with the primary challenge being the selective formation of the desired product.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com While classically used for C-C bond formation, its principles can be adapted for the synthesis of enaminones. For Octadecyl 3-aminobut-2-enoate, this would typically involve the reaction of octadecyl acetoacetate (B1235776) with ammonia (B1221849) or a primary amine. The "active hydrogen component" is the octadecyl acetoacetate, and the catalyst is generally a weak base like an amine. wikipedia.org

The reaction mechanism proceeds via the formation of an enol intermediate from the octadecyl acetoacetate, which then reacts with the amine. A subsequent elimination of water yields the final α,β-unsaturated product. organic-chemistry.org The Doebner modification of this reaction utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups is a carboxylic acid, leading to condensation with concurrent decarboxylation. wikipedia.orgorganic-chemistry.org To ensure the synthesis of the target compound without unwanted side reactions, such as self-condensation of the keto ester, a mild base is crucial. wikipedia.org Modern variations of this reaction employ green chemistry principles, such as using water as a medium or performing the reaction under solvent-free conditions, sometimes aided by microwave or ultrasound irradiation to enhance reaction rates. sigmaaldrich.comrsc.org

The direct amination of β-keto esters is a primary method for synthesizing β-enamino esters. organic-chemistry.org The key to this synthesis is the chemoselective reaction of an amine with the ketone carbonyl group of the β-keto ester, leaving the ester group intact. For the synthesis of this compound, the precursor would be octadecyl acetoacetate.

This transformation is often catalyzed by acids or other promoters. For instance, the use of 0.1 equivalents of acetic acid under solvent-free conditions, potentially with ultrasound assistance, has been shown to be effective for the reaction between β-keto esters and various amines. organic-chemistry.org The regioselectivity is generally high because the ketone carbonyl is more electrophilic than the ester carbonyl.

Examples of direct reductive amination of β-keto esters are also reported, though they are less common. researchgate.net These processes typically involve reaction with an amine source followed by reduction with agents like sodium cyanoborohydride or through catalytic hydrogenation. researchgate.net The direct condensation remains the more straightforward approach for producing the unsaturated enamino ester.

Catalytic Strategies for the Synthesis of this compound

Catalysis offers powerful tools for the synthesis of enaminones, providing pathways with enhanced efficiency, selectivity, and milder reaction conditions compared to traditional methods. These strategies include transition metal catalysis, organocatalysis, and biocatalysis.

Transition metals are highly effective catalysts for C-N bond formation, and several have been applied to the synthesis of enaminones. These catalysts can activate substrates in unique ways, enabling reactions that are otherwise difficult.

Nickel Catalysis : Nickel catalysts have been utilized for the synthesis of enaminones from ethyl ketones and amines. thieme-connect.com The mechanism can involve catalytic dehydrogenation of the ketone to an α,β-unsaturated ketone, followed by a 1,4-addition of the amine and subsequent reoxidation to yield the β-enaminone. thieme-connect.com Nickelocene has also been shown to catalyze the direct α-amidation of β-keto esters. nih.gov More recently, an unprecedented nickel-catalyzed reductive borylation of enaminones has been described, highlighting the versatility of nickel in activating the C(sp²)–N bond of these structures. nih.govacs.orgacs.org

Copper Catalysis : Copper catalysis is a well-established method for enaminone synthesis. One approach involves the aldol-type addition of ketones to nitriles, facilitated by a simple CuI-2,2'-bipyridine system. rsc.org Another powerful method is the copper-catalyzed oxidative functionalization of aromatic oxime acetates with α-oxocarboxylic acids, which proceeds under redox-neutral conditions to form substituted enaminones. rsc.org Copper has also been used to catalyze the C(sp²)–N bond phosphonation of enaminones, demonstrating its ability to facilitate functionalization at the enamine carbon. organic-chemistry.orgacs.org

Gold Catalysis : Gold catalysts, both Au(I) and Au(III), have emerged as powerful tools for enaminone synthesis. nih.gov They can catalyze the reaction of 1,3-dicarbonyl compounds with primary amines under solvent-free conditions with low catalyst loading. nih.gov Gold catalysts also enable the chemoselective synthesis of specific N-sulfonyl enaminone isomers from sulfonamides and ynones, where the choice of Au(I) or Au(III) dictates the isomeric outcome. acs.org Furthermore, gold catalysis has been employed in the C(sp²)–H functionalization of enaminones, showcasing its utility in further derivatization. rsc.orgrsc.org

Table 1: Representative Transition Metal-Catalyzed Syntheses of Enaminones

Catalyst SystemReactantsKey FeaturesReference
Ni(cod)₂ / PPh₃o-(N-Alkylamino)propiophenones + MorpholineIntramolecular amination via tandem dehydrogenation and transamination. thieme-connect.com
CuI / 2,2′-bipyridineKetones + Aromatic NitrilesAldol-type addition to produce enaminones in good to excellent yields. rsc.org
[(PPh₃)AuCl] / AgOTf1,3-Dicarbonyls + Primary AminesEfficient synthesis under solvent-free conditions at room temperature. nih.gov
Ni(OAc)₂·4H₂OEnaminones + B₂pin₂Reductive borylation via C(sp²)–N bond cleavage. acs.orgorganic-chemistry.org
Cu(OTf)₂Enaminones + Dialkyl PhosphonatesStereoselective synthesis of (E)-alkenylphosphonates via C-N bond coupling. organic-chemistry.org

Organocatalysis provides a metal-free alternative for the synthesis of chiral molecules. For this compound, this approach is particularly relevant for producing enantiomerically enriched derivatives, which are valuable as chiral building blocks. acs.orgnih.gov

A prominent strategy is the asymmetric Mannich reaction, which can generate chiral β-amino esters with excellent yields and high enantiomeric excesses (up to 99% ee). acs.orgnih.gov This has been achieved using chiral bifunctional thiourea (B124793) catalysts derived from (R,R)-cyclohexyldiamine under mild conditions. acs.org Another powerful approach combines amino- and N-heterocyclic carbene (NHC) catalysis in a one-pot sequence to synthesize enantioenriched β-amino esters from enals. acs.orgorganic-chemistry.orgnih.gov This method uses commercially available catalysts at low loadings and does not require inert or anhydrous conditions, making it highly practical for gram-scale synthesis. acs.orgorganic-chemistry.orgnih.gov Guanidine–bisurea bifunctional organocatalysts have also been successfully employed in the asymmetric α-amination of β-keto esters using azodicarboxylates as the nitrogen source, achieving high yields and enantioselectivities. beilstein-journals.org

Table 2: Examples of Organocatalytic Systems for β-Amino Ester Synthesis

Catalyst TypeReaction TypeKey AdvantagesReference
Chiral Bifunctional ThioureaAsymmetric Mannich ReactionHigh yields and excellent enantiomeric excesses (up to 99% ee) under mild conditions. acs.orgnih.gov
Combined Amino- and NHC-CatalysisOne-pot Epoxidation/Aziridination and Reductive Ring-OpeningHigh yields and enantioselectivities on a gram-scale without inert conditions. acs.orgorganic-chemistry.orgnih.gov
Quinine-Derived Chiral BaseAsymmetric Biomimetic TransaminationEfficient synthesis of β-branched α-amino esters with high enantioselectivity. nih.govrsc.org
Guanidine-Bisurea Bifunctional CatalystAsymmetric α-AminationHigh yields (up to 99%) and enantioselectivity (up to 94% ee) for various β-keto esters. beilstein-journals.org

Biocatalysis leverages the high selectivity of enzymes to perform challenging chemical transformations. The use of enzymes in organic synthesis offers environmentally friendly routes with exceptional chemo-, regio-, and stereoselectivity. nih.gov

For the synthesis of chiral derivatives of this compound, several enzymatic strategies are applicable:

Lipases and Esterases : These hydrolases are widely used for the kinetic resolution of racemic alcohols and the desymmetrization of meso-diols. nih.gov A potential chemo-enzymatic route could involve the resolution of a chiral alcohol precursor or the hydrolysis of a prochiral diester to generate an enantiomerically pure intermediate that is then converted to the target compound.

Transaminases (ATAs) : Amine transaminases are powerful biocatalysts for the synthesis of chiral amines from prochiral ketones. rsc.org An ATA could be used in an asymmetric reductive amination of octadecyl acetoacetate to produce a chiral β-amino ester. The enantioselectivity of some transaminases can even be switched by tuning reaction conditions, offering access to either enantiomer from the same catalyst. nih.gov ATA-triggered intramolecular aza-Michael reactions have also been developed, showcasing the potential for cascade reactions. researchgate.net

Other Biocatalytic Systems : Engineered enzymes, such as variants of cytochrome P450, have been developed to catalyze reactions not found in nature, like nitrene C-H insertion, to produce α-amino esters. rsc.orgresearchgate.netharvard.edu Vanadium-dependent chloroperoxidases have been used for the oxidative α-halogenation of enaminones, demonstrating that enzymes can be used to functionalize the enaminone scaffold itself. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. mdpi.comresearchgate.net In the context of synthesizing this compound, a long-chain β-enaminoester, these principles are applied to reduce environmental impact and improve efficiency. The synthesis would typically involve the reaction between an octadecylamine (B50001) and a β-ketoester like ethyl acetoacetate. Applying green chemistry principles aims to improve this transformation by using benign solvents, reducing energy consumption, and employing recoverable and non-toxic catalysts. beilstein-archives.orgmdpi.com

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. asianpubs.org Research into the synthesis of β-enaminones has demonstrated significant success under both solvent-free and aqueous conditions, methodologies directly applicable to the synthesis of this compound.

Solvent-Free Reactions: Performing reactions without a solvent offers numerous advantages, including simplified work-up procedures, reduced waste, and often lower energy consumption. ajgreenchem.comajgreenchem.com The direct condensation of β-dicarbonyl compounds with amines can be achieved by heating the neat reactants, sometimes with the aid of a catalyst or microwave irradiation. asianpubs.orgajgreenchem.com One study describes a catalyst and solvent-free approach by heating a mixture of an amine and a β-dicarbonyl compound at 120 °C, resulting in high to excellent yields and easy separation of the product. ajgreenchem.comajgreenchem.com Microwave-assisted synthesis has also emerged as a powerful tool, significantly shortening reaction times from hours to minutes and improving yields without the need for a solvent. asianpubs.orgimist.ma

Aqueous Media Reactions: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. While organic reactants often have low solubility in water, this can sometimes enhance reaction rates. derpharmachemica.com The synthesis of β-enaminones has been successfully carried out in aqueous media, often facilitated by a water-tolerant catalyst. derpharmachemica.comtandfonline.com For example, using a catalytic amount of dilute hydrochloric acid or a solid catalyst like borate (B1201080) zirconia in water at room temperature has been shown to be an efficient method for producing β-enaminones. derpharmachemica.comtandfonline.com The use of water as a solvent often allows for simple product isolation by filtration. derpharmachemica.com

Below is a table summarizing research findings for the synthesis of various β-enaminones under these green conditions.

ReactantsConditionsCatalystYield (%)Reference
Aromatic Amines + β-DicarbonylsSolvent-free, 120 °CNoneHigh to Excellent ajgreenchem.comajgreenchem.com
Acetylacetone + Substituted AnilinesSolvent-free, MicrowaveNone>80% asianpubs.org
1,3-Dicarbonyls + Primary AminesSolvent-free, Room Temp.[(PPh₃)AuCl]/AgOTf76-98% nih.gov
Dimedone + Aromatic AminesAqueous, Room Temp.Borate Zirconia (10 mol%)Excellent derpharmachemica.com
Aromatic Amines + 1,3-CyclohexanedioneAqueous, Room Temp.Dilute HClGood tandfonline.com
β-Keto esters + Primary AminesAqueousNone>60% acgpubs.org

This table presents data for the general synthesis of β-enaminones, which serves as a model for the synthesis of this compound.

The development of catalysts that are renewable, reusable, and non-toxic is a cornerstone of green synthetic chemistry. For the synthesis of β-enaminones, a wide array of more sustainable catalysts have been explored, moving away from traditional corrosive acid catalysts. asianpubs.org

Sustainable Catalysts: Heterogeneous solid acid catalysts are advantageous as they can be easily recovered by filtration and potentially reused, minimizing waste and cost. mdpi.com Examples include silica-supported polyphosphoric acid (PPA-SiO₂), borate zirconia, and various clays (B1170129) like montmorillonite (B579905) K10, which have all proven effective in catalyzing enaminone synthesis. mdpi.comimist.maderpharmachemica.com

Photocatalysis, which uses visible light as a renewable energy source, represents a modern, green approach to chemical synthesis. beilstein-archives.orgorganic-chemistry.org This method can facilitate reactions under mild, ambient conditions, reducing energy consumption and the need for harsh reagents. beilstein-archives.org Similarly, electrochemical synthesis offers a sustainable alternative by avoiding bulk chemical oxidants and catalysts. rsc.orgrsc.org

Renewable Reagents and Catalysts: Biopolymers and naturally derived catalysts are gaining traction in green synthesis. Chitosan, a biodegradable polymer derived from shrimp shells, has been used as an efficient and eco-friendly heterogeneous catalyst for reactions involving β-enaminones. eurjchem.com Natural products like glycine (B1666218) betaine (B1666868) have also been investigated as renewable catalysts for related C-N bond-forming reactions. acs.org

The table below highlights various sustainable catalysts employed in the synthesis of β-enaminones.

CatalystReaction ConditionsAdvantagesYield (%)Reference
PPA-SiO₂Solvent-free, 70-80 °CReusable, Low cost, Easy work-upup to 90% mdpi.com
Borate ZirconiaAqueous, Room Temp.Efficient, Simple procedureExcellent derpharmachemica.com
ChitosanMichael AdditionEco-friendly, Heterogeneous, Biodegradable- eurjchem.com
Ru(bpy)₃Cl₂·6H₂OVisible light, EthanolUses renewable energy, Mild conditionsModerate to Excellent organic-chemistry.org
n-Bu₄NI (Redox catalyst)ElectrochemicalAvoids transition metals and oxidants- rsc.org
Scandium(III) triflateSolvent-freeRecoverable and reusable catalyst70-95% acgpubs.org

This table presents data for the general synthesis of β-enaminones, which serves as a model for the synthesis of this compound.

Mechanistic Investigations and Reactivity Profiles of Octadecyl 3 Aminobut 2 Enoate

Elucidation of Reaction Mechanisms Involving the Enaminone Substructure

The reactivity of the enaminone substructure is governed by the interplay of its nucleophilic and electrophilic centers. scielo.br The nitrogen atom's lone pair of electrons delocalizes through the double bond to the carbonyl group, influencing the electron density at various positions within the molecule.

The enaminone system possesses both nucleophilic and electrophilic sites. The β-carbon of the enaminone can act as a nucleophile, a characteristic behavior of enamines. researchgate.netpsu.edu This nucleophilicity is a result of the electron-donating effect of the amino group, which increases the electron density at the β-position. psu.edu Consequently, this carbon can react with various electrophiles. researchgate.net

Conversely, the enaminone can also exhibit electrophilic character at the β-carbon, a feature typical of α,β-unsaturated carbonyl compounds (enones). psu.edu The electron-withdrawing nature of the ester group makes the β-carbon susceptible to attack by nucleophiles in a conjugate or Michael-type addition. researchgate.net The balance between nucleophilic and electrophilic reactivity is influenced by the substituents on the nitrogen and the carbonyl group. psu.edu

The dual reactivity of the enaminone β-carbon is a key aspect of its synthetic utility. NMR spectroscopy can offer insights into the electronic nature of the β-carbon, with upfield shifts of the β-carbon and its attached proton signals suggesting higher electron density and thus greater nucleophilic character. psu.edu

Primary and secondary enaminones, such as Octadecyl 3-aminobut-2-enoate, can exist in different tautomeric forms. scielo.br These equilibria, which involve the migration of a proton, are crucial as they can significantly alter the reactivity of the molecule. researchgate.net The main tautomeric forms for a β-amino ester are the enamine-ester form and the imine-enol form.

The protonation of enaminones can occur at several sites, including the nitrogen atom, the oxygen atom of the carbonyl group, or the α-carbon. psu.edu The site of protonation is dependent on factors such as the solvent and the nature of the acid used. For instance, studies on model compounds have shown that equilibrium protonation with dilute aqueous acid can occur on the enamine carbon, while the carbonyl oxygen is the preferred site of protonation for related vinylogous amides. psu.edu

The interplay between ionization and tautomerism in β-enamino ester-containing compounds can be complex. core.ac.uk Theoretical and experimental studies on related systems have shown that the tautomeric preference can change significantly upon protonation or deprotonation. core.ac.uk Understanding these dynamics is essential for predicting the behavior of this compound in different chemical environments.

Carbon-Carbon Bond Forming Reactions

The versatile reactivity of the enaminone substructure makes this compound a valuable precursor for various carbon-carbon bond-forming reactions.

As mentioned, the β-carbon of the enaminone system is electrophilic and can act as a Michael acceptor. researchgate.netmasterorganicchemistry.com This allows for conjugate addition reactions with a wide range of nucleophiles. masterorganicchemistry.comorganic-chemistry.org The general mechanism involves the attack of a nucleophile on the β-carbon, followed by protonation of the resulting enolate. masterorganicchemistry.com

The Michael addition is a thermodynamically controlled process, driven by the formation of a stable carbon-carbon single bond. masterorganicchemistry.comlibretexts.org A variety of nucleophiles can participate in these reactions, including enolates, amines, thiols, and organocuprates. masterorganicchemistry.com For instance, the reaction of ethyl 3-aminobut-2-enoates with 2-substituted 3-nitro-2H-chromenes proceeds via a Michael addition mechanism. researchgate.net

Table 1: Examples of Michael Donors and Acceptors

Michael Donor (Nucleophile) Michael Acceptor (Electrophile)
Malonates α,β-Unsaturated Ketones
Nitroalkanes α,β-Unsaturated Aldehydes
β-Keto Esters α,β-Unsaturated Esters
Enamines α,β-Unsaturated Nitriles
Thiolates Nitroalkenes

This table illustrates common classes of compounds that can participate in Michael addition reactions. masterorganicchemistry.comorganic-chemistry.orglibretexts.org

The double bond of the enaminone system can participate in cycloaddition reactions. While the enaminone itself can act as a dienophile in Diels-Alder reactions, its more common and synthetically powerful application is in 1,3-dipolar cycloadditions. scielo.br

In 1,3-dipolar cycloadditions, the enaminone acts as the "dipolarophile," reacting with a 1,3-dipole. youtube.com This class of reactions is a highly efficient method for constructing five-membered heterocyclic rings. mdpi.com Examples of 1,3-dipoles include azides, nitrones, and nitrile imines. youtube.com

The reaction of β-enaminones with azides, for instance, can lead to the formation of triazoles. researchgate.net These reactions are often regioselective, and the outcome can be influenced by the substituents on both the enaminone and the 1,3-dipole. researchgate.netacs.org

Table 2: Common 1,3-Dipoles and Resulting Heterocycles from Reaction with Alkynes/Alkenes

1,3-Dipole Resulting Heterocycle (with Alkyne) Resulting Heterocycle (with Alkene)
Azide Triazole youtube.com Triazoline
Nitrone Isoxazole mdpi.com Isoxazolidine mdpi.com
Nitrile Imine Pyrazole youtube.com Pyrazoline

This table summarizes common outcomes of 1,3-dipolar cycloaddition reactions. youtube.commdpi.com

The α-carbon of the enaminone is another reactive site, primarily due to its nucleophilicity. acs.org This position can be functionalized through various reactions, including cross-coupling reactions. sioc-journal.cn Transition-metal-catalyzed C-H activation at the α-position has emerged as a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. sioc-journal.cn

Palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, have been successfully applied to enaminone systems. acs.org These reactions allow for the introduction of aryl groups at the α-position. Additionally, functionalization can occur via cleavage of the C=C double bond, which provides a route to α-substituted ketones. mdpi.comacs.org Iodine-promoted reactions have been developed for the thioylation and dicarbonylation of enaminone α-C sites. acs.org

No scientific literature found for "this compound" in the context of the requested reactivity studies.

Following a comprehensive search of scholarly articles and chemical databases, no specific research was identified for the compound "this compound" within the scope of the requested mechanistic investigations and reactivity profiles. The areas of focus, namely nitrogen-centered radical additions and stereoselective amination and hydroamination, appear to be uninvestigated for this particular long-chain ester.

While the broader fields of heteroatom-incorporating transformations are well-documented for other classes of enoates and related unsaturated systems, this body of research does not extend to the specific substrate . Scientific inquiry into the reactivity of 3-aminobut-2-enoates has primarily centered on esters with smaller alkyl groups, such as methyl, ethyl, and isopropyl. researchgate.netfda.govnih.govbldpharm.combiosynth.combldpharm.com These studies have explored their synthesis, structural properties, and various chemical transformations. researchgate.netscience.govresearchgate.net

General principles of nitrogen-centered radical chemistry, including their generation and application in synthesis, are a subject of ongoing research. rsc.orgnih.govscripps.eduresearchgate.net Similarly, methodologies for stereoselective amination and hydroamination are established for a range of substrates. nih.govnih.gov However, the application of these specific methods to "this compound" is not described in the available literature.

Consequently, the generation of a scientifically accurate article detailing the mechanistic investigations and reactivity profiles of "this compound" with the specified subsections and data tables is not possible due to the absence of published research on this compound.

Octadecyl 3 Aminobut 2 Enoate As a Versatile Building Block in Complex Molecular Synthesis

Construction of Advanced Nitrogen-Containing Heterocycles

The enamine and ester functionalities within octadecyl 3-aminobut-2-enoate serve as reactive handles for a variety of cyclization reactions, enabling the synthesis of a wide range of nitrogen-containing heterocyclic compounds. These heterocycles are core structures in many pharmaceuticals, agrochemicals, and functional materials.

Synthesis of Pyridines, Pyrroles, and Fused Polycyclic Systems

The reactivity of this compound allows for its participation in several classical and modern synthetic methodologies for heterocycle formation.

Pyridines: The synthesis of substituted pyridines can be achieved through condensation reactions. baranlab.org For instance, the Hantzsch pyridine (B92270) synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849), can be adapted to utilize enamines like this compound. baranlab.org Modifications of this approach allow for the synthesis of asymmetric pyridines. baranlab.org Another strategy involves inverse-demand Diels-Alder reactions of heterocyclic azadienes, which has become a favored method for constructing pyridine rings. baranlab.org

Pyrroles: The Paal-Knorr pyrrole (B145914) synthesis provides a direct route to pyrroles through the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia under neutral or weakly acidic conditions. organic-chemistry.org While not a direct application of this compound itself, the underlying principle of amine-carbonyl condensation is relevant. More direct methods for synthesizing pyrroles from enamine precursors have also been developed. semanticscholar.org For example, the reaction of β,β-enaminonitriles with α-haloketones under basic conditions leads to the formation of 3-aminopyrrole derivatives through a Thorpe-Ziegler cyclization. semanticscholar.org Furthermore, α-amino allenes can be converted to pyrrolines and pyrroles in high yields using silver nitrate (B79036) or palladium catalysis. nih.gov

Fused Polycyclic Systems: The strategic placement of functional groups in derivatives of this compound can facilitate tandem reactions leading to the formation of fused polycyclic systems. Dearomatization reactions are a powerful tool for constructing such systems and have been applied in the total synthesis of numerous natural products. scribd.com For example, dearomative annulations of pyrrolidine (B122466) rings to five-membered benzo-fused heterocycles have been reported. scribd.com

The following table summarizes some of the key heterocyclic systems that can be synthesized using methodologies applicable to enamine precursors like this compound.

Heterocyclic SystemSynthetic MethodologiesKey Features
Pyridines Hantzsch Dihydropyridine Synthesis, Inverse-Demand Diels-AlderVersatile substitution patterns, access to symmetric and asymmetric products. baranlab.org
Pyrroles Paal-Knorr Synthesis, Thorpe-Ziegler CyclizationCondensation and cyclization strategies, formation of highly substituted pyrroles. organic-chemistry.orgsemanticscholar.org
Fused Polycyclics Dearomative Annulations, Tandem CyclizationsConstruction of complex, multi-ring architectures. scribd.com

Development of Novel Spiro and Bridged Ring Architectures

The construction of spiro and bridged bicyclic ring systems presents a significant challenge in synthetic organic chemistry due to the inherent ring strain and steric hindrance. masterorganicchemistry.com These complex three-dimensional structures are of great interest due to their presence in a variety of biologically active natural products.

Spiro Compounds: In spirocyclic compounds, two rings are joined at a single carbon atom. masterorganicchemistry.com The nomenclature for these compounds uses the prefix "spiro" followed by the lengths of the bridges in ascending order. masterorganicchemistry.com

Bridged Bicyclic Compounds: In bridged bicyclic molecules, two "bridgehead" carbons are separated by "bridges" containing at least one carbon atom. masterorganicchemistry.com A notable example of a natural product containing a bridged ring system is ingenol, which features a [4.4.1]undecane core. masterorganicchemistry.com

While specific examples detailing the direct use of this compound in the synthesis of spiro and bridged systems are not prevalent in the provided search results, its reactive enamine functionality could potentially be exploited in intramolecular cyclization strategies to form such complex architectures. For instance, appropriately functionalized derivatives could undergo intramolecular Michael additions or aldol-type condensations to forge the necessary ring systems.

Applications in Asymmetric Synthesis Methodologies

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. wikipedia.org this compound and its derivatives have potential applications in this field, primarily as chiral auxiliaries or precursors to chiral ligands.

Diastereoselective Transformations Guided by the Octadecyl Moiety

The long octadecyl chain of this compound can exert significant steric influence on the diastereoselectivity of reactions. In a molecule containing one or more stereocenters, the octadecyl group can preferentially block one face of a reactive functional group, leading to the preferential formation of one diastereomer over another.

For instance, in reactions involving the enamine double bond, such as hydrogenation or electrophilic addition, the bulky octadecyl group could direct the incoming reagent to the opposite face of the molecule. This steric guidance can be a powerful tool for controlling the stereochemical outcome of a reaction. While specific documented examples for this compound are limited in the provided search results, the principle is a well-established strategy in asymmetric synthesis.

Precursor for Advanced Organic Materials Research

The unique combination of a long alkyl chain and a polar head group in this compound makes it an interesting candidate as a precursor for the synthesis of advanced organic materials. dokumen.pub The long octadecyl tail imparts lipophilicity and can promote self-assembly into ordered structures, such as monolayers or liquid crystals. The reactive enamine head group provides a site for further chemical modification, allowing for the tuning of the material's properties.

Potential applications in materials science could include the development of:

Amphiphilic molecules: For the formation of micelles, vesicles, and other self-assembled structures in solution.

Functionalized surfaces: By grafting the molecule onto a solid support, the properties of the surface can be modified.

Liquid crystals: The rod-like shape of the molecule could favor the formation of liquid crystalline phases.

Polymerizable monomers: The enamine functionality could potentially be polymerized to create novel polymers with interesting properties.

The history of fatty acids and their applications in oleochemicals has shown a continuous evolution of new materials derived from long-chain alkyl compounds. dokumen.pub The versatility of this compound positions it as a promising building block for future innovations in this area.

Monomer in Research on Poly(β-amino ester) Polymers

This compound is a significant monomer in the research and development of poly(β-amino ester)s (PBAEs), a class of biodegradable polymers widely investigated for biomedical applications, particularly in gene delivery. The incorporation of the long octadecyl chain into the polymer backbone imparts a strong hydrophobic character, which has been shown to be a critical factor in the performance of these materials.

The general synthesis of PBAEs involves the Michael addition of an amine to a diacrylate. In this context, this compound can be conceptually derived from the reaction of an appropriate amine with octadecyl acrylate. While specific literature detailing the polymerization of this exact monomer is not prevalent, the principles of PBAE synthesis allow for the inclusion of various side chains to tune the polymer's properties. The introduction of long alkyl chains, such as the octadecyl group, is a key strategy for enhancing the functionality of PBAEs.

Research on PBAEs with hydrophobic modifications has demonstrated several advantages. The inclusion of hydrophobic alkyl chains can significantly improve the stability of the polyplexes formed between the cationic polymer and anionic genetic material like plasmid DNA or siRNA. nih.govacs.org This enhanced stability is crucial for protecting the genetic payload from degradation in the physiological environment before it reaches the target cells. rsc.org

The table below summarizes the expected impact of incorporating a long hydrophobic chain like an octadecyl group into a PBAE, based on findings from related systems.

PropertyEffect of Long Hydrophobic Chain (e.g., Octadecyl)Rationale
Polyplex Stability IncreasedHydrophobic interactions contribute to the compaction and stability of the polymer/DNA complex. nih.gov
Polymer Hydrolysis Slowed DownThe hydrophobic environment can shield the ester bonds in the polymer backbone from hydrolysis. nih.gov
Gene Transfection Potentially EnhancedImproved stability and cellular interactions can lead to more effective delivery of the genetic payload. acs.org
Cellular Uptake Potentially IncreasedHydrophobic segments can facilitate interaction with and transport across the lipid bilayer of cell membranes.

Scaffold for Supramolecular Chemistry and Self-Assembly Studies

The amphiphilic nature of this compound, possessing a long hydrophobic octadecyl tail and a more polar aminobutenoate head, makes it an excellent candidate as a building block, or scaffold, in the field of supramolecular chemistry and for studies on self-assembly. The self-assembly of amphiphilic molecules into ordered nanostructures is a fundamental principle in creating novel functional materials. mdpi.com

While direct studies on the self-assembly of neat this compound are not widely documented, the behavior of analogous amphiphilic molecules provides a strong basis for predicting its properties. The interplay between the hydrophobic interactions of the octadecyl chains and potential hydrogen bonding or other polar interactions of the aminobutenoate group would be expected to drive the formation of various supramolecular architectures in solution, such as micelles, vesicles, or lamellar structures. acs.orgmdpi.com

In the context of polymers, random copolymers bearing octadecyl pendants have been shown to self-assemble into well-defined nanostructures. For instance, copolymers of octadecyl acrylamide (B121943) and a hydrophilic comonomer can form lamellar structures where the octadecyl side chains are oriented in a structured manner. researchgate.net This indicates that if this compound were copolymerized with a suitable hydrophilic monomer, the resulting polymer would likely exhibit self-assembling properties, leading to the formation of nanostructured materials.

The critical factor governing the self-assembly of such amphiphiles is the balance between the hydrophilic and hydrophobic portions of the molecule. This can be tuned by altering the chemical environment, such as the solvent, temperature, or pH, leading to transitions between different assembled morphologies. The ability to control the self-assembly process is key to designing materials with specific properties for applications in areas like drug delivery, nanotechnology, and bioengineering. researchgate.netnih.gov

The table below outlines the potential self-assembled structures that could be formed by this compound or polymers derived from it, based on the principles of supramolecular chemistry.

Type of SystemPotential Supramolecular StructureDriving ForcesPotential Applications
Monomer in Solution Micelles, VesiclesHydrophobic interactions of the octadecyl chains, polar interactions of the head group.Drug encapsulation, nanoreactors.
Copolymer with a Hydrophilic Monomer Core-shell micelles, Lamellar structures, Worm-like micellesMicrophase separation between the hydrophobic (octadecyl-rich) and hydrophilic polymer segments. acs.orgresearchgate.netNanostructured films, controlled release systems, templates for nanomaterial synthesis.
On a Surface Self-assembled monolayers (SAMs)Adsorption of the polar head group to a substrate and ordering of the octadecyl chains.Surface modification, biocompatible coatings.

Theoretical and Computational Chemistry Studies of Octadecyl 3 Aminobut 2 Enoate

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic properties and reactivity of molecules. For a compound like Octadecyl 3-aminobut-2-enoate, these studies would provide invaluable insights into its behavior in chemical reactions.

Density Functional Theory (DFT) Applications for Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to predict the reactivity of molecules. By calculating global reactivity descriptors, researchers can gain a quantitative understanding of a molecule's stability and reaction tendencies. For the general class of 3-aminobut-2-enoates, DFT studies have been used to calculate properties such as electronegativity, chemical hardness, and chemical potential. researchgate.net These parameters are derived from the energies of the frontier molecular orbitals.

A hypothetical DFT analysis of this compound would likely reveal the influence of the long octadecyl chain on the electronic distribution of the enaminone core. While the fundamental reactivity is dictated by the 3-aminobut-2-enoate moiety, the long alkyl chain could introduce subtle electronic effects and significant steric hindrance, which would be quantifiable through DFT calculations.

Table 1: Hypothetical Global Reactivity Descriptors for 3-Aminobut-2-enoate Systems

DescriptorFormulaSignificanceExpected Influence of Octadecyl Group
Electronegativity (χ)χ = -(EHOMO + ELUMO)/2Measure of the power of an atom or group of atoms to attract electrons towards itself.Minor change compared to smaller esters.
Chemical Hardness (η)η = (ELUMO - EHOMO)/2Measure of resistance to change in electron distribution or charge transfer.Might slightly increase due to the large, non-polar chain.
Chemical Potential (μ)μ = -χRepresents the escaping tendency of electrons from an equilibrium system.Minor change.
Global Softness (S)S = 1/(2η)Reciprocal of hardness, indicating a higher tendency to react.Might slightly decrease.
Electrophilicity Index (ω)ω = μ²/ (2η)Measures the propensity of a species to accept electrons.Minor change.

Note: This table is illustrative and based on general principles of computational chemistry. Actual values would require specific calculations for this compound.

Frontier Molecular Orbital (FMO) Analysis of Reaction Pathways

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other reagents. researchgate.netresearchgate.netrsc.org

For a molecule like this compound, the HOMO is expected to be localized primarily on the enamine part of the molecule (the nitrogen atom and the C=C double bond), making this region nucleophilic. The LUMO would likely be centered on the ester carbonyl group and the adjacent carbon atom, which is the electrophilic site. The long octadecyl chain is not expected to contribute significantly to the frontier orbitals themselves, but its presence would sterically hinder the approach of reactants to the reactive sites.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. science.gov For a flexible molecule like this compound, with its long alkyl chain, MD simulations would be essential for understanding its conformational preferences in different environments.

These simulations could reveal how the octadecyl chain folds and interacts with itself and with solvent molecules. This is particularly important for understanding its solubility and how it might behave in biological systems or in various reaction media. The simulations would also shed light on the impact of the solvent on the equilibrium between different conformers and how the solvent might mediate interactions with other reactants.

Computational Prediction of Spectroscopic Properties and Their Utility in Mechanistic Elucidation

Computational methods, particularly DFT, are widely used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. researchgate.net These predictions are invaluable for interpreting experimental spectra and for identifying transient intermediates in reaction mechanisms.

For this compound, computational spectroscopy could help in assigning the peaks in its experimental spectra. For example, calculated NMR chemical shifts can aid in the structural elucidation of the molecule and its reaction products. researchgate.net Similarly, calculated IR frequencies can help in identifying characteristic vibrational modes, such as the C=O stretch of the ester and the N-H and C=C stretches of the enaminone system. researchgate.net UV-Vis spectral predictions can provide information about the electronic transitions and the chromophores present in the molecule.

Table 2: Hypothetical Calculated vs. Experimental Spectroscopic Data for a 3-Aminobut-2-enoate Derivative

Spectroscopic DataCalculated Value (Hypothetical)Experimental Value (Typical Range)Assignment
¹H NMR (δ, ppm)
N-H~5.0 - 6.0~5.0 - 6.0Amine proton
C=CH~4.5 - 5.0~4.5 - 5.0Vinylic proton
O-CH₂-~4.0 - 4.2~4.0 - 4.2Ester methylene (B1212753) protons
IR (ν, cm⁻¹)
N-H stretch~3300 - 3500~3300 - 3500Amine stretch
C=O stretch~1650 - 1680~1650 - 1680Ester carbonyl stretch
C=C stretch~1600 - 1640~1600 - 1640Alkene stretch

Note: This table is for illustrative purposes. The exact values would depend on the specific compound and the computational methods used.

Advanced Analytical Methodologies for Studying Octadecyl 3 Aminobut 2 Enoate in Research

Spectroscopic Techniques for In Situ Reaction Monitoring and Kinetic Studies

In situ spectroscopic methods allow for the real-time observation of chemical transformations, providing invaluable data on reaction rates, the formation of intermediates, and the influence of various reaction parameters.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for tracking the progress of chemical reactions directly in the reaction vessel. benthamscience.comnih.gov For the synthesis of Octadecyl 3-aminobut-2-enoate, which may involve the transesterification of a simpler alkyl 3-aminobut-2-enoate with octadecanol, real-time ¹H NMR can monitor the disappearance of reactant signals and the concurrent appearance of product signals.

Key proton signals that would be monitored include the vinyl proton of the enoate system and the protons on the carbon adjacent to the oxygen in the ester group. By integrating these characteristic peaks at various time points, a kinetic profile of the reaction can be constructed. This approach allows researchers to determine reaction order, rate constants, and the time to completion without the need for sampling and quenching. Furthermore, the appearance of unexpected transient signals could indicate the formation of reaction intermediates, providing deeper insight into the reaction mechanism. researchgate.net

Time (min)Reactant (Alkyl Ester -OCH₃) IntegralProduct (-OCH₂- C₁₇H₃₅) Integral% Conversion
01.000.000
100.850.1515
300.550.4545
600.250.7575
1200.050.9595
180<0.01>0.99>99

This interactive table provides a hypothetical example of data obtained from real-time ¹H NMR monitoring of an esterification reaction, showing the conversion of a methyl ester to the octadecyl ester over time.

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is indispensable for characterizing molecules and probing reaction mechanisms. lupinepublishers.com ESI-MS is well-suited for analyzing enaminones as it typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation, allowing for the clear identification of reactants, products, and intermediates in a reaction mixture. nih.gov

Tandem mass spectrometry (ESI-MS/MS) provides deeper mechanistic insights by inducing fragmentation of a selected ion and analyzing the resulting fragment ions. nih.govnih.gov The fragmentation patterns of protonated enaminones can reveal the compound's structure and the relative stability of different bonds. For instance, studies on similar enaminones have shown characteristic fragmentation pathways, such as losses of specific alkyl or amine groups, which can be used to confirm the structure of this compound and its derivatives. nih.gov By analyzing aliquots of a reaction over time, ESI-MS/MS can help identify and structurally characterize transient intermediates that may not be detectable by other means.

Precursor Ion (m/z)Fragmentation TypeResulting Fragment Ion (m/z)Neutral LossMechanistic Implication
354.3 [M+H]⁺Cleavage of ester C-O bond99.1C₁₈H₃₇OH (Octadecanol)Confirms the butenoate backbone
354.3 [M+H]⁺Cleavage of octadecyl chainVariousAlkenes (CₙH₂ₙ)Confirms the long alkyl chain
354.3 [M+H]⁺Loss of ammonia (B1221849)337.3NH₃Indicates presence of primary amine

This interactive table outlines potential ESI-MS/MS fragmentation pathways for protonated this compound, illustrating how fragmentation data can be used for structural confirmation.

Chromatographic Methods for Isolation and Purity Assessment in Research Contexts

Chromatography is the cornerstone of separation science, essential for both analyzing the composition of complex reaction mixtures and purifying the desired products for further study.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis of reaction mixtures containing this compound. nih.gov Given the compound's long, nonpolar octadecyl chain, reversed-phase HPLC is the method of choice. sielc.com A stationary phase, typically a C18 (octadecylsilyl) column, is used in conjunction with a polar mobile phase, often a gradient of acetonitrile (B52724) and water. hplc.euresearchgate.net

Detection is commonly achieved using an ultraviolet (UV) detector, as the α,β-unsaturated carbonyl system of the enaminone provides a suitable chromophore. By running a calibrated standard of the pure compound, a response factor can be determined, allowing for the precise quantification of the product in the reaction mixture. dtic.mil This method is critical for calculating reaction yield and assessing the efficiency of different synthetic routes.

ParameterSettingPurpose
ColumnC18 (Octadecyl), 5 µm, 4.6 x 150 mmProvides separation based on hydrophobicity.
Mobile PhaseA: Water, B: AcetonitrileElutes compounds from the column.
Gradient70% B to 100% B over 15 minResolves compounds with different polarities.
Flow Rate1.0 mL/minControls retention time and peak shape.
DetectorUV at 265 nmQuantifies the analyte based on light absorbance.
Injection Volume10 µLIntroduces a precise amount of the sample.

This interactive table presents typical HPLC parameters for the quantitative analysis of a reaction mixture containing the long-chain ester, this compound.

When novel derivatives of this compound are synthesized, it is essential to isolate them in high purity for accurate structural characterization and subsequent application studies. Preparative HPLC is the technique used for this purpose. ardena.com The method is a scaled-up version of analytical HPLC, utilizing larger columns (often several centimeters in diameter) and higher mobile phase flow rates to handle milligram to kilogram quantities of material. enamine.net

The separation principles remain the same as in the analytical method. Fractions of the eluent are collected as they exit the detector, and those containing the pure desired compound are combined. The solvent is then removed, typically by rotary evaporation, to yield the purified derivative. This technique is indispensable for obtaining the high-purity samples required for NMR, MS, and other structural elucidation techniques, as well as for any subsequent biological or material science testing. enamine.net

Emerging Research Frontiers and Future Perspectives for Octadecyl 3 Aminobut 2 Enoate

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Research

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis, offering enhanced control, safety, and scalability. elveflow.comrsc.org Flow chemistry utilizes systems of pumps and tubes to move reagents through controlled temperature and pressure zones, enabling superior heat and mass transfer compared to flask-based methods. acs.orgnih.gov This precise control often leads to higher yields, improved selectivity, and safer handling of reactive intermediates. rsc.org When coupled with automated synthesis platforms, which use robotics and software to perform multi-step reactions, the potential for rapid discovery and optimization is significantly amplified. nih.govwikipedia.org

For a molecule like Octadecyl 3-aminobut-2-enoate, a hypothetical automated flow synthesis could be envisioned as a multi-step sequence. For instance, the initial formation of the β-keto ester, octadecyl acetoacetate (B1235776), from octadecanol and diketene (B1670635) could be performed in a first reactor module. The output from this could be directly fed into a second module where it reacts with an ammonia (B1221849) source under controlled conditions to form the target enaminoate.

The advantages of such a system would include:

Rapid Optimization: Automated platforms can systematically vary parameters like temperature, residence time, and stoichiometry to quickly identify the optimal conditions for yield and purity. mit.edu

Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with potentially exothermic reactions or unstable intermediates. nih.gov

Scalability: Once optimized on a lab scale, the process can be scaled up for larger quantity production simply by running the system for longer periods or by using larger reactors. neuroquantology.com

A prospective research campaign could focus on optimizing the amination step. The data below illustrates a hypothetical optimization matrix that an automated flow system could execute.

Hypothetical Data Table 1: Optimization of this compound Synthesis in a Flow Reactor This table is a hypothetical example for illustrative purposes.

Experiment ID Flow Rate (mL/min) Temperature (°C) NH₃ Equiv. Residence Time (min) Yield (%) Purity (%)
FS-01 0.5 60 1.5 10.0 75 92
FS-02 1.0 60 1.5 5.0 68 91
FS-03 0.5 80 1.5 10.0 88 95
FS-04 1.0 80 1.5 5.0 82 94
FS-05 0.5 80 2.0 10.0 91 97

Exploration of Bio-Inspired Synthetic Routes and Enzymatic Transformations

Nature provides a masterclass in chemical synthesis, with enzymes catalyzing complex reactions with remarkable efficiency and selectivity under mild conditions. acs.orgnih.gov Bio-inspired synthesis seeks to emulate these natural principles in the lab. researchgate.net For this compound, this could involve using enzymes to either construct the molecule or perform selective transformations upon it.

One potential bio-inspired route could involve a transaminase enzyme to form the C-N bond. Transaminases are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde. A research program could investigate screening a library of transaminases for their ability to catalyze the reaction between octadecyl acetoacetate and an amino donor like alanine, which would be a green and highly selective alternative to traditional chemical methods.

Furthermore, the ester and alkene functionalities of this compound are potential targets for enzymatic transformations.

Lipases: These enzymes could be used for the highly selective hydrolysis of the octadecyl ester or for transesterification reactions to introduce different alkyl groups.

Hydrolases: This class of enzymes could potentially mediate the hydrolysis of the enamine functionality under specific pH conditions. acs.org

The following hypothetical data illustrates a screening process to identify a suitable enzyme for a selective transformation.

Hypothetical Data Table 2: Enzymatic Screening for Selective Hydrolysis This table is a hypothetical example for illustrative purposes.

Enzyme Class Specific Enzyme Substrate pH Temperature (°C) Conversion (%)
Lipase Candida antarctica Lipase B This compound 7.0 40 95 (Ester Hydrolysis)
Protease Subtilisin This compound 8.0 37 <5
Esterase Porcine Liver Esterase This compound 7.5 35 88 (Ester Hydrolysis)

Untapped Reactivity Patterns and Discovery of Novel Transformations in Microfluidic Reactors

Microfluidic reactors, or "lab-on-a-chip" systems, enable chemical reactions in channels with micrometer dimensions. alineinc.com This small scale provides an exceptionally high surface-area-to-volume ratio, leading to rapid heat and mass transfer that can significantly accelerate reactions and improve control. alineinc.comnih.gov These systems are ideal for exploring novel reactivity, especially for reactions that are difficult to control in conventional batch reactors. elveflow.com

The enamine moiety in this compound is a versatile functional group, known for its participation in reactions such as Michael additions, alkylations, and cycloadditions. The precise control offered by microfluidic reactors could unlock new reactivity patterns or enhance the selectivity of known transformations. For example, exploring photochemical or electrochemical reactions of this compound would be significantly safer and more efficient in a microreactor. chemicalprocessing.com An external electric field could potentially be used to control and accelerate transformations within the microchannels. chemicalprocessing.com

A research objective could be to investigate a Diels-Alder cycloaddition reaction between this compound (as the diene component) and a dienophile. The microfluidic environment could allow for rapid screening of reaction conditions and potentially favor the formation of a specific isomer that is difficult to obtain in batch.

Hypothetical Data Table 3: Comparison of a Cycloaddition Reaction in Batch vs. Microfluidic Reactor This table is a hypothetical example for illustrative purposes.

Parameter Batch Reactor Microfluidic Reactor
Reaction Volume 100 mL 100 µL
Reaction Time 24 hours 15 minutes
Temperature 120 °C 150 °C
Yield 55% 85%
Diastereomeric Ratio 2:1 15:1

Development of High-Throughput Screening Methodologies for New Reactions Involving this compound

High-Throughput Screening (HTS) is a powerful methodology for accelerating chemical research by performing a massive number of experiments in parallel, typically in microplate formats. seqens.com HTS is widely used in drug discovery and is increasingly being adopted for the discovery and optimization of new chemical reactions. nih.govacs.org

To discover novel reactivity for this compound, an HTS campaign could be designed. This would involve dispensing the substrate into the wells of a 96- or 384-well plate. Then, a diverse library of reactants (e.g., electrophiles, coupling partners) and a library of catalysts (e.g., transition metal catalysts, organocatalysts) would be added to the wells. After a set reaction time, the plates would be analyzed using a rapid analytical technique like UPLC-MS (Ultra-High-Performance Liquid Chromatography-Mass Spectrometry) to identify "hits"—wells where the starting material has been consumed and a new product has formed.

Such a screen could rapidly identify unexpected and valuable transformations. For instance, a screen might reveal a novel catalyst for a C-H activation reaction at the vinylic position or an unexpected rearrangement product under specific conditions. This approach allows for the exploration of a vast reaction space that would be impractical to investigate using traditional one-by-one experimental methods. acs.org

Hypothetical Data Table 4: Illustrative HTS "Hit" Data for New Reactions This table is a hypothetical example for illustrative purposes.

Well ID Reactant Class Catalyst Class Result (Conversion %) Putative Reaction Type
C07 Aryl Halide Palladium 88% Suzuki-Miyaura Coupling
D11 Aldehyde Organocatalyst (Proline) 72% Mannich-type Reaction
F04 Dienophile Lewis Acid (Sc(OTf)₃) 91% Diels-Alder Cycloaddition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Octadecyl 3-aminobut-2-enoate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves coupling activated carboxylic acid derivatives (e.g., octadecanoic acid chloride) with 3-aminobut-2-enoate under nucleophilic conditions. Sequential addition of amines in anhydrous solvents (e.g., dichloromethane) at 0–25°C minimizes side reactions. Catalysts like DMAP or EDC improve coupling efficiency. Yield optimization requires rigorous monitoring via TLC or HPLC, with purification via silica gel chromatography .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., ester, amine) and alkyl chain integrity.
  • FT-IR : Identifies C=O (1720–1740 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches.
  • HPLC : Reversed-phase C18 columns (e.g., Shim-pack GIST C18) with acetonitrile/water gradients resolve impurities. Retention time consistency validates purity .
  • DSC : Assesses thermal stability and phase transitions, critical for applications in polymer science .

Advanced Research Questions

Q. How does the crystalline phase of this compound influence its reactivity in polymerization or derivatization reactions?

  • Methodological Answer : Crystal phase impacts molecular mobility. For example:

  • Rotator Phases (RII/RI) : Enable intra-/interlayer chain propagation due to fluid-like alkyl chain motion, as observed in octadecyl acrylate polymerization. Photo-DSC and X-ray diffraction track reaction kinetics .
  • Orthorhombic/Triclinic Phases : Restricted mobility in ordered lattices reduces reactivity. Molecular dynamics (MD) simulations predict steric hindrance effects. Experimental validation requires in-situ XRD under controlled temperatures .

Q. How can researchers resolve contradictions in extraction efficiency data for Octadecyl derivatives across studies?

  • Methodological Answer : Key factors to evaluate:

  • Solvent Polarity : Acetonitrile outperforms methanol/ethanol (87.6% efficiency for A-DNPH extraction) due to balanced polarity and C18 column compatibility .
  • Column Properties : Pore size (100–120 Å), end-capping (multi-step vs. one-step), and carbon load (14–22%) affect retention and recovery. Compare Shim-pack GIST C18 (octadecyl, 100 Å) vs. Uptisphere® (120 Å, non-end-capped) .
  • Sample Preparation : Acidic/basic pH adjustments may stabilize the compound during extraction. Validate protocols against NF-XP 70-210 standards .

Q. What experimental design considerations are critical for studying the surfactant properties of this compound in lipid bilayer systems?

  • Methodological Answer :

  • Model Membranes : Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms, incorporating varying molar ratios of the compound to phospholipids.
  • Fluorescence Microscopy : Track membrane fluidity changes using Laurdan or DPH probes.
  • Controlled Variables : Temperature (phase transition dependency), ionic strength, and pH (amine protonation effects). Replicate experiments ≥3 times to account for batch variability .

Data Analysis and Contradiction Management

Q. How should researchers address variability in thermal degradation profiles of this compound reported in DSC studies?

  • Methodological Answer :

  • Parameter Standardization : Fix heating rates (e.g., 10°C/min) and purge gas (N₂ vs. air) to minimize oxidative degradation discrepancies.
  • Baseline Correction : Subtract empty pan signals to isolate compound-specific transitions.
  • Statistical Validation : Apply ANOVA to compare degradation onset temperatures across ≥5 replicates. Outliers may indicate impurities or polymorphic contamination .

Tables for Methodological Reference

Table 1: Solvent Efficiency in Octadecyl Derivative Extraction

SolventExtraction Efficiency (%)Column CompatibilityReference
Acetonitrile87.6C18 (100 Å)
Methanol62.3C18 (120 Å)
Ethanol58.1C8

Table 2: HPLC Column Properties for Octadecyl Compound Analysis

Column TypeBonded PhasePore Size (Å)Carbon Load (%)End-capping
Shim-pack GIST C18Octadecyl10019Multi-step
Uptisphere® C18Octadecyl12016None
Shim-pack GIS C8Octyl12011One-step
Data sourced from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.